molecular formula C11H10O3 B8636697 Furan-2-carbaldehyde;phenol CAS No. 26338-61-4

Furan-2-carbaldehyde;phenol

Cat. No.: B8636697
CAS No.: 26338-61-4
M. Wt: 190.19 g/mol
InChI Key: ANAGEECPKFGKEL-UHFFFAOYSA-N
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Description

Phenol furfuraldehyde is a chemical compound formed by the reaction of phenol and furfural. It is a type of phenolic resin known for its excellent thermal stability, mechanical strength, and resistance to chemical attack. These properties make it valuable in various industrial applications, including adhesives, coatings, and composite materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenol furfuraldehyde is synthesized through a condensation reaction between phenol and furfural. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under controlled temperature conditions. The process involves the formation of a methylene bridge between the phenol and furfural molecules, resulting in a thermosetting resin.

Industrial Production Methods: In industrial settings, phenol furfuraldehyde is produced by mixing phenol and furfural in a reactor, followed by the addition of an acid catalyst. The mixture is heated to a specific temperature to initiate the condensation reaction. The resulting resin is then cooled, washed, and dried to obtain the final product. This method ensures high yield and purity of the resin.

Chemical Reactions Analysis

Types of Reactions: Phenol furfuraldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert phenol furfuraldehyde into corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the phenol ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced compounds.

    Substitution: Halogenated, nitrated, and sulfonated phenol derivatives.

Scientific Research Applications

Phenol furfuraldehyde has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of various organic compounds and polymers.

    Biology: Employed in the preparation of bio-compatible materials and as a crosslinking agent in biomaterials.

    Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of high-performance adhesives, coatings, and composite materials due to its excellent mechanical and thermal properties.

Mechanism of Action

Phenol furfuraldehyde can be compared with other phenolic resins and furan derivatives:

    Phenol Formaldehyde: Similar in structure but uses formaldehyde instead of furfural. Phenol formaldehyde resins are widely used in the production of plywood and laminates.

    Furfural Alcohol: Derived from furfural and used in the production of furan resins. It has applications in foundry sand binders and corrosion-resistant materials.

    Urea Formaldehyde: Another phenolic resin that uses urea and formaldehyde. It is commonly used in adhesives and particleboard production.

Uniqueness: Phenol furfuraldehyde stands out due to its superior thermal stability and resistance to chemical attack compared to other phenolic resins. Its ability to form strong covalent bonds with various substrates makes it highly valuable in high-performance applications.

Comparison with Similar Compounds

  • Phenol Formaldehyde
  • Furfural Alcohol
  • Urea Formaldehyde
  • Melamine Formaldehyde

Properties

CAS No.

26338-61-4

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

furan-2-carbaldehyde;phenol

InChI

InChI=1S/C6H6O.C5H4O2/c7-6-4-2-1-3-5-6;6-4-5-2-1-3-7-5/h1-5,7H;1-4H

InChI Key

ANAGEECPKFGKEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)O.C1=COC(=C1)C=O

Related CAS

26338-61-4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 4 liter resin vessel equipped with a mechanical stirrer, distillation condenser, heating mantel and thermometer is placed 2000 gms (21.28 moles) of USP phenol and 1480 gms (15.25 moles) of furfural. This mixture is heated to 66° C. and 30.0 gms (0.36 mole) sodium carbonate added. The charge is then slowly heated to 121° C., at which temperature the heating mantel is removed. The reaction then becomes exothermic and the temperature continues to rise until boiling begins at 135° C. The distillate is collected in a separating device and the furfural layer is periodically drawn off and returned to the batch during the course of the reaction. Distillation is continued for 3 hours, 40 minutes with the batch temperature maintained between 133° and 139° C. The resin is then discharged from the vessel and allowed to cool to a solid which has a melting point of 89° C. (192° F.), a yield of 3230 gms, a glass transistion temperature of 330° K. (134.6° F.). This is a non-curing Novolak resin, as shown when tested on a hot plate at 330° F., but when thoroughly mixed with 10 pph of hexa, has a set time at 330° F. of 65-69 sec.
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1480 g
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30 g
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